

# Technical Guide: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)pyrrolidine

Cat. No.: B3024193

[Get Quote](#)

## Introduction

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral diamine, is a crucial building block and ligand in modern organic chemistry. Its significance lies primarily in its application as a chiral auxiliary and catalyst in asymmetric synthesis, a field of paramount importance to the pharmaceutical and fine chemical industries.<sup>[1]</sup> The stereochemistry of this compound, specifically the (S)-configuration at the C2 position of the pyrrolidine ring, allows for the effective transfer of chirality, enabling the synthesis of enantiomerically pure compounds.<sup>[1]</sup> Understanding the fundamental physical and chemical properties of this reagent is a prerequisite for its effective use, ensuring reproducibility, scalability, and safety in research and development settings.

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific context and standardized protocols for its characterization.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The following identifiers and structural representations define (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

- IUPAC Name: 1-[[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine

- CAS Number: 51207-66-0
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>
- Molecular Weight: 154.25 g/mol
- Synonyms: (S)-2-(1-Pyrrolidinylmethyl)pyrrolidine

The molecule consists of two pyrrolidine rings linked by a methylene bridge. The stereogenic center at the C2 position of one ring dictates the compound's chirality and its utility in asymmetric synthesis.

Caption: 2D structure of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.

## Physicochemical Properties

The physical state and bulk properties of a compound are critical for handling, reaction setup, and purification. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a colorless to light yellow clear liquid at standard temperature and pressure.<sup>[1]</sup> A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Appearance	Colorless to light yellow clear liquid	<sup>[1]</sup>
Boiling Point	99-101 °C at 2 mmHg	
Density	0.946 g/mL at 25 °C	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.4871	
Flash Point	88 °C (190.4 °F) - closed cup	
pKa (Predicted)	10.91 ± 0.10	<sup>[1]</sup>
Melting Point	Not Applicable (Liquid at STP)	<sup>[2]</sup>
Solubility	Soluble in water	<sup>[1]</sup>

Note on Solubility: While quantitative data is not readily available in published literature, the presence of two tertiary amine groups suggests miscibility with a wide range of polar and non-polar organic solvents, in addition to its known solubility in water.<sup>[1]</sup>

## Optical Properties

As a chiral molecule, the most defining physical property of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming its stereochemical identity and enantiomeric purity.

- Optical Rotation:  $[\alpha]^{19}_D +7.0^\circ$  (c = 2.4 in ethanol)

The positive sign (+) indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). The "(S)" designation refers to the absolute configuration at the chiral center as determined by the Cahn-Ingold-Prelog priority rules and does not inherently correlate with the direction of optical rotation. The measurement is specified at 19°C using the sodium D-line (589 nm) at a concentration of 2.4 g per 100 mL in ethanol.

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the compound.

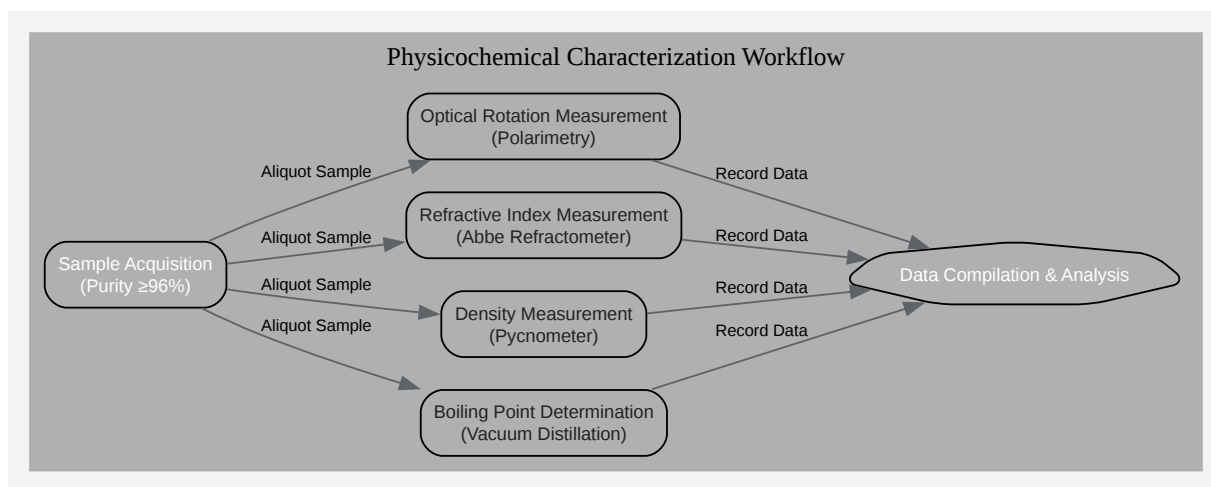
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are primary tools for structural elucidation.
  - $^1\text{H}$  NMR: The spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the non-equivalent methylene ( $\text{CH}_2$ ) and methine ( $\text{CH}$ ) protons of the two pyrrolidine rings. The integration of these signals should correspond to the 18 protons in the molecule.
  - $^{13}\text{C}$  NMR: The spectrum will display distinct signals for each of the nine carbon atoms, with chemical shifts characteristic of aliphatic amines.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key feature would be the C-N stretching vibrations

in the 1250-1020  $\text{cm}^{-1}$  region and the absence of N-H stretches (around 3300-3500  $\text{cm}^{-1}$ ), confirming the tertiary nature of the amines.

- Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak ( $M^+$ ) would be expected at  $m/z = 154$ , corresponding to the molecular weight.

## Experimental Protocols for Property Determination

The trustworthiness of physical data relies on the rigor of the experimental methods used for its determination. Below are standardized protocols for measuring key properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.



[Click to download full resolution via product page](#)

Caption: Workflow for experimental determination of physical properties.

## Protocol for Boiling Point Determination via Vacuum Distillation

Given the high boiling point at atmospheric pressure, vacuum distillation is the required method to prevent thermal decomposition.<sup>[3][4]</sup>

Rationale: Reducing the external pressure lowers the boiling point of a liquid, allowing distillation to occur at a lower, non-destructive temperature.<sup>[5]</sup> A stir bar is crucial as standard boiling stones are ineffective under vacuum.<sup>[6]</sup>

Methodology:

- **Apparatus Setup:** Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, and a receiving flask. Ensure all glassware is inspected for cracks.<sup>[6]</sup> All ground-glass joints must be lightly greased to ensure a perfect seal.
- **Sample Preparation:** Place the (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine sample and a magnetic stir bar into the distilling flask.
- **System Evacuation:** Connect the apparatus to a vacuum source (e.g., vacuum pump) with a vacuum trap in between. Slowly open the system to the vacuum. The liquid may bubble as residual volatile impurities and dissolved air are removed.<sup>[7]</sup>
- **Heating:** Once a stable low pressure (e.g., 2 mmHg) is achieved and bubbling has subsided, begin gently heating the distilling flask using a heating mantle. Ensure the sample is stirring.
- **Data Collection:** Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This stable temperature is the boiling point at the recorded pressure.<sup>[5]</sup>
- **Shutdown:** After distillation is complete, remove the heat source first and allow the system to cool completely before slowly re-introducing air.

## Protocol for Optical Rotation Measurement via Polarimetry

This protocol determines the specific rotation, a definitive characteristic of a chiral compound.

Rationale: A polarimeter measures the angle by which a substance rotates the plane of polarized monochromatic light.<sup>[8]</sup> The specific rotation is a standardized value calculated from this observed rotation, accounting for concentration and path length.<sup>[9]</sup>

### Methodology:

- **Solution Preparation:** Accurately weigh approximately 0.6 g of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. Dissolve it in a 25 mL volumetric flask using absolute ethanol as the solvent. Ensure the sample is fully dissolved and the solution is brought to volume. This creates a concentration (c) of approximately 2.4 g/100 mL.
- **Instrument Calibration:** Calibrate the polarimeter using a blank sample cell filled with the solvent (absolute ethanol). The reading should be zeroed.
- **Sample Measurement:** Rinse and fill the sample cell (path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are in the light path.[\[10\]](#)
- **Data Acquisition:** Place the sample cell in the polarimeter and record the observed angle of rotation ( $\alpha$ ). The light source should be a sodium D-line ( $\lambda = 589 \text{ nm}$ ) and the temperature (T) should be recorded.[\[9\]](#)
- **Calculation:** Calculate the specific rotation  $[\alpha]$  using the formula:  $\text{Specific Rotation } [\alpha]^\text{T}_\lambda = \alpha / (l \times c)$  Where:
  - $\alpha$  = observed rotation in degrees
  - l = path length in decimeters (dm)
  - c = concentration in g/mL[\[10\]](#)

## Safety and Handling

Proper handling is essential due to the hazardous nature of this compound.

- **GHS Hazard Classification:**
  - H315: Causes skin irritation
  - H319: Causes serious eye irritation
  - H335: May cause respiratory irritation

- Signal Word: Warning
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302 + P352: IF ON SKIN: Wash with plenty of water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. It is classified as a combustible liquid.

## Conclusion

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a liquid chiral amine with well-defined physical properties. Its identity and purity are confirmed through a combination of physical constant measurements (boiling point, density, refractive index), chiroptical methods (polarimetry), and spectroscopic analysis. Adherence to standardized experimental and safety protocols is critical for the successful and safe application of this versatile reagent in asymmetric synthesis and drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]

- 2. labproinc.com [labproinc.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Polarimeter - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cdn.pasco.com [cdn.pasco.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024193#s-1-2-pyrrolidinylmethyl-pyrrolidine-physical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



